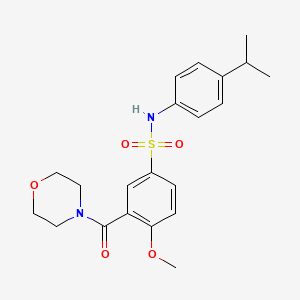
N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic use in various diseases. It is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK), which plays a crucial role in immune cell signaling and activation.
Mecanismo De Acción
TAK-659 is a selective inhibitor of N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, which is a non-receptor tyrosine kinase that is involved in immune cell signaling and activation. N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide is activated by various receptors, including the B cell receptor, T cell receptor, and Fc receptors. Once activated, N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide phosphorylates downstream signaling molecules, leading to immune cell activation and inflammation. TAK-659 inhibits the activation of N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, thereby blocking immune cell activation and inflammation.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit B cell receptor signaling and activation, leading to decreased B cell proliferation and antibody production. It has also been shown to inhibit the migration and invasion of cancer cells, leading to decreased tumor growth and metastasis. In preclinical studies, TAK-659 has been shown to reduce inflammation in animal models of asthma and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is its selectivity for N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, which reduces the likelihood of off-target effects. Additionally, TAK-659 has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
For the study of TAK-659 include further preclinical and clinical studies to evaluate its efficacy and safety in various diseases. Additionally, studies to optimize the synthesis and formulation of TAK-659 may lead to improved pharmacokinetic properties and increased solubility. Finally, studies to identify biomarkers of response to TAK-659 may help to identify patients who are most likely to benefit from treatment with this inhibitor.
Conclusion
In conclusion, TAK-659 is a promising small molecule inhibitor that has been studied for its potential therapeutic use in various diseases. Its selectivity for N-(2-chlorophenyl)-4-(4-morpholinylmethyl)benzamide and good pharmacokinetic properties make it an attractive candidate for further study. Future research will help to determine the full potential of TAK-659 as a therapeutic agent.
Métodos De Síntesis
The synthesis of TAK-659 involves the reaction of 2-chlorobenzoyl chloride with morpholine followed by the reaction of the resulting intermediate with 4-(hydroxymethyl)benzonitrile. The final product is obtained after purification through column chromatography. The yield of the synthesis is reported to be 60-70%.
Aplicaciones Científicas De Investigación
TAK-659 has been studied extensively for its potential therapeutic use in various diseases, including autoimmune diseases, cancer, and inflammatory disorders. It has been shown to inhibit B cell receptor signaling and activation, which is important in the development and progression of autoimmune diseases. TAK-659 has also been shown to inhibit tumor growth and metastasis in preclinical studies, making it a promising candidate for cancer therapy. Additionally, TAK-659 has been studied for its potential use in the treatment of inflammatory disorders such as asthma and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-3-1-2-4-17(16)20-18(22)15-7-5-14(6-8-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAJPHHFLMKMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)


![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)
![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)
![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)






![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)